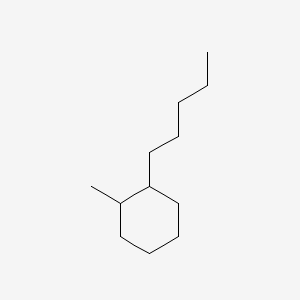
1,5-Dihydroxyoctahydro-1,5-ethanonaphthalene-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydroxyoctahydro-1,5-ethanonaphthalene-4,8-dione is an organic compound with a complex structure that includes multiple hydroxyl groups and a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxyoctahydro-1,5-ethanonaphthalene-4,8-dione typically involves the hydrolysis of naphthalene derivatives. One common method is the hydrolysis of naphthalene-1,5-disulfonic acid using a strong base followed by acidification . This process yields the desired dihydroxy compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrolysis under controlled conditions to ensure high yield and purity. The use of advanced reactors and continuous flow systems can optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxyoctahydro-1,5-ethanonaphthalene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Aryl diazonium salts are used for coupling reactions to form diazo dyes.
Major Products Formed
Quinones: Formed through oxidation reactions.
Hydroxy Derivatives: Formed through reduction reactions.
Diazo Dyes: Formed through substitution reactions with aryl diazonium salts.
Scientific Research Applications
1,5-Dihydroxyoctahydro-1,5-ethanonaphthalene-4,8-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and other organic compounds.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Mechanism of Action
The mechanism of action of 1,5-Dihydroxyoctahydro-1,5-ethanonaphthalene-4,8-dione involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, which are crucial for its biological and chemical activities . The presence of hydroxyl groups allows it to participate in hydrogen bonding and electron transfer processes, making it an effective agent in various applications.
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydroxynaphthalene: A similar compound with a simpler structure but similar chemical properties.
5,8-Dihydroxynaphthalene-1,4-dione: Another related compound with notable redox properties and biological activities.
Uniqueness
1,5-Dihydroxyoctahydro-1,5-ethanonaphthalene-4,8-dione is unique due to its complex structure, which provides multiple reactive sites for chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
51799-89-4 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1,4-dihydroxytricyclo[6.4.0.04,9]dodecane-7,10-dione |
InChI |
InChI=1S/C12H16O4/c13-7-1-3-11(15)5-6-12(16)4-2-8(14)10(11)9(7)12/h9-10,15-16H,1-6H2 |
InChI Key |
KFBDTCLXEMSHDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC3(CCC(=O)C2C3C1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


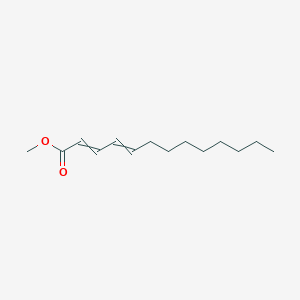
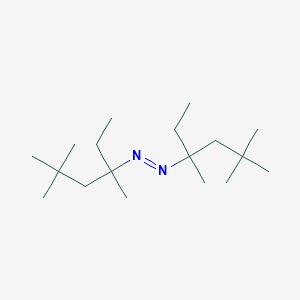


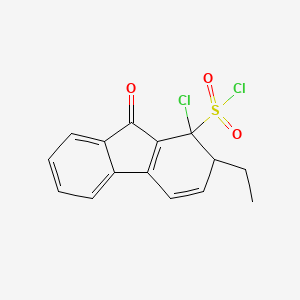
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)

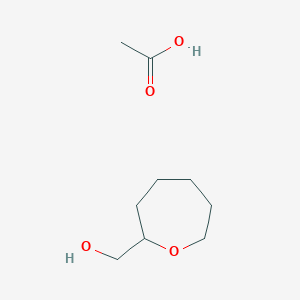
![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)
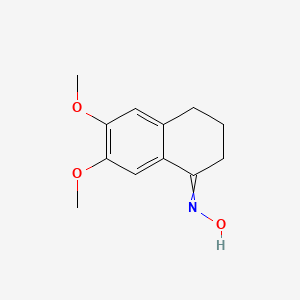
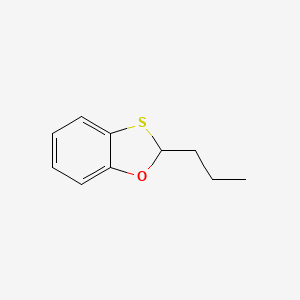
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)
